molecular formula C10H11N B075176 2-Methyl-2-phenylpropanenitrile CAS No. 1195-98-8

2-Methyl-2-phenylpropanenitrile

Cat. No. B075176
M. Wt: 145.2 g/mol
InChI Key: PGQTYXFMSZUGOW-UHFFFAOYSA-N
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Patent
US08575158B2

Procedure details

To an ice-cooled suspension of LAH (1.43 g, 35.7 mmol, 1.5 eq.) in dry Et2O (70.0 mL) under N2, a solution of 2-methyl-2-phenyl-propionitrile (3.46 g, 23.8 mmol, 1.0 eq.) in dry Et2O (3.0 mL) was added dropwise over 30 min. After 30 min the cooling bath was removed and the mixture was stirred at r.t. for 3 hours. The mixture was again cooled to 0° C. and carefully quenched by the dropwise addition of iPrOH (35 mL) and then 2M aq. NaOH (20 mL). The resulting suspension was filtered through celite and the filter cake was rinsed with THF. The fitrate was concentrated in vacuo. The residue was partitioned between DCM (125 mL) and 1M aq. NaOH (125 mL). The layers were separated and the aq. phase was extracted with DCM (2×50 mL). The comb. org. phases were washed with sat. aq. NaCl soln. (1×25 mL), dried over MgSO4, and concentrated in vacuo. The resulting 2-methyl-2-phenyl-propylamine was used without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
3.46 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:7][C:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:11])[C:9]#[N:10]>CCOCC>[CH3:11][C:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:7])[CH2:9][NH2:10] |f:0.1.2.3.4.5|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
70 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
3.46 g
Type
reactant
Smiles
CC(C#N)(C)C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 min the cooling bath was removed
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was again cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched by the dropwise addition of iPrOH (35 mL)
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through celite
WASH
Type
WASH
Details
the filter cake was rinsed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The fitrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between DCM (125 mL) and 1M aq. NaOH (125 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. phase was extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
phases were washed with sat. aq. NaCl soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
(1×25 mL), dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting 2-methyl-2-phenyl-propylamine was used without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC(CN)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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